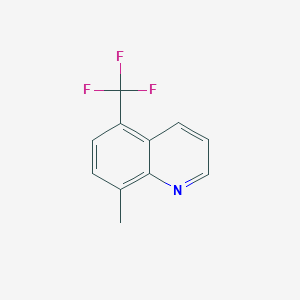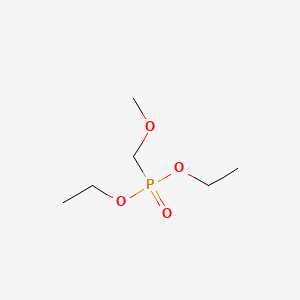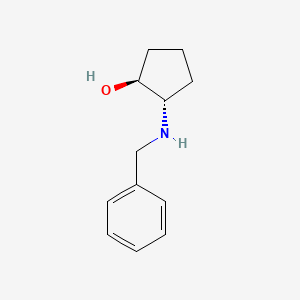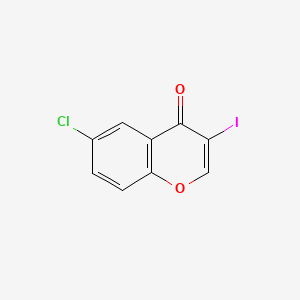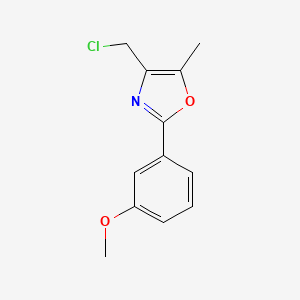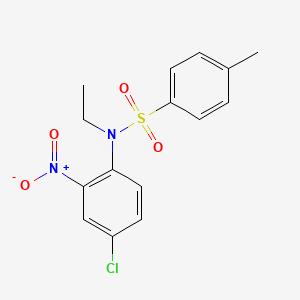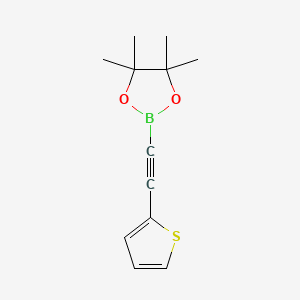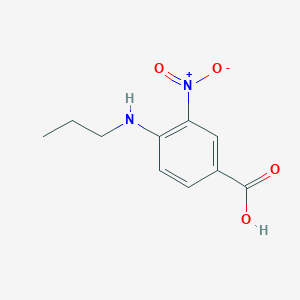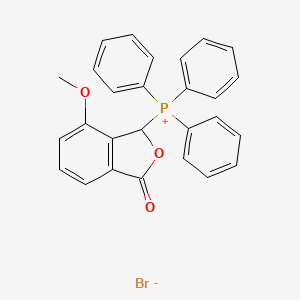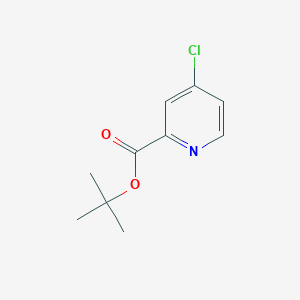
tert-Butyl 4-chloropicolinate
Vue d'ensemble
Description
“tert-Butyl 4-chloropicolinate” is a chemical compound with the molecular formula C10H12ClNO2 . It has a molecular weight of 213.661 .
Synthesis Analysis
The synthesis of “tert-Butyl 4-chloropicolinate” involves several steps. The process starts with 4-Chlorpyridin and tert-Butanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-chloropicolinate” is characterized by the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in its structure . The exact mass of the molecule is 213.055649 .Physical And Chemical Properties Analysis
“tert-Butyl 4-chloropicolinate” has a density of 1.2±0.1 g/cm3 and a boiling point of 295.3±20.0 °C at 760 mmHg . The flash point is 132.4±21.8 °C . The vapour pressure is 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Photoactivated Degradation of Chlorophenols
Chia, Tang, and Weavers (2004) explored the degradation of 4-chlorophenol using photoactivated periodate in acidic solution. They found that the degradation process followed pseudo-first-order kinetics and was influenced by the presence of tert-butyl alcohol, which suggested an alternative pathway to the OH* pathway typically involved in such reactions (Chia, Tang, & Weavers, 2004).
Adsorption Kinetics in Water Treatment
Hamdaoui and Naffrechoux (2009) investigated the adsorption kinetics of 4-chlorophenol onto granular activated carbon in the presence of tert-butyl alcohol and high-frequency ultrasound. Their study provided insights into the mechanism of ultrasound-assisted adsorption and the role of tert-butyl alcohol in inhibiting sonochemical degradation of 4-chlorophenol (Hamdaoui & Naffrechoux, 2009).
Synthesis of Chloropiperidine
Amato et al. (2005) presented two efficient routes for synthesizing 1-tert-butyl-4-chloropiperidine, highlighting the role of tert-butyl groups in the synthesis process and their effect on the yield and purity of the final product (Amato et al., 2005).
Antimalarial Drug Development
O’Neill et al. (2009) described the selection and preclinical evaluation of N-tert-butyl isoquine, emphasizing the role of tert-butyl groups in the development of effective antimalarial drugs (O’Neill et al., 2009).
Green Chemistry in Mono-Chlorination
Smith et al. (1999) demonstrated the use of tert-butyl hypochlorite in an efficient and regioselective mono-chlorination process for various aromatic compounds, highlighting the potential of tert-butyl groups in green chemistry applications (Smith et al., 1999).
Propriétés
IUPAC Name |
tert-butyl 4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCMJQUASNXFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473143 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloropicolinate | |
CAS RN |
220000-86-2 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

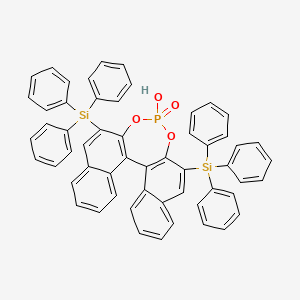
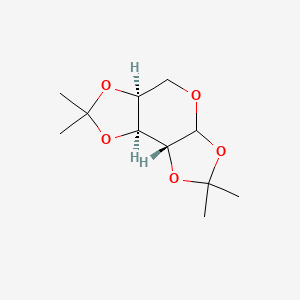
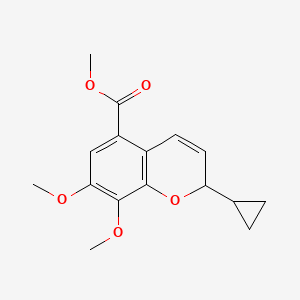
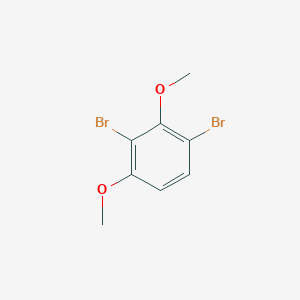
![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)
